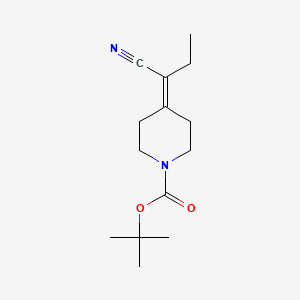

![molecular formula C14H16N2O4 B598878 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198097-92-5](/img/structure/B598878.png)

1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

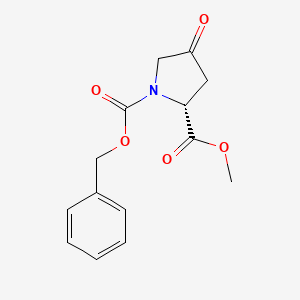

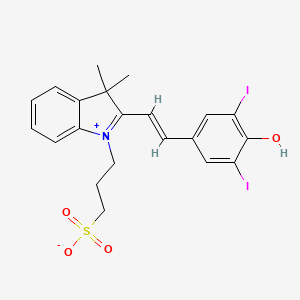

“1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a heterocyclic compound . It has the empirical formula C14H16N2O4 and a molecular weight of 276.29 . It is a solid substance .

Molecular Structure Analysis

The SMILES string for this compound is Cc1cnc2n(cc(C(O)=O)c2c1)C(=O)OC(C)(C)C . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group attached .

Physical And Chemical Properties Analysis

科学的研究の応用

Amine Protection

The tert-butyloxycarbonyl (Boc) group in the compound is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Amine Deprotection

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .

Synthetic Organic Transformations

The compound plays a crucial role in synthetic organic transformations. The objective for the deployment of relevant masking–demasking agents is to selectively form bonds of interest, whilst minimizing competing reactions with reactive functional groups .

Mild Deprotection Method

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

Medicinal Applications

The compound has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Metal Catalyzed Cross-Coupling Reactions

The compound is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .

Safety and Hazards

作用機序

Target of Action

The compound, also known as 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, primarily targets amines . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The BOC group interacts with its targets (amines) by forming a protective layer . This protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the biochemical pathways involving amines. The BOC group acts as a protecting group for amines in organic synthesis . This protection allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for controlled reactions and the formation of desired products. The removal of the BOC group can be accomplished with strong acids, revealing the amine for subsequent reactions .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature. For instance, the addition of the BOC group to amines occurs under aqueous conditions , and the removal of the BOC group can be accomplished with strong acids . Therefore, the compound’s action, efficacy, and stability may vary depending on these factors.

特性

IUPAC Name |

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-5-9-10(12(17)18)7-16(11(9)15-6-8)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIRJIDIJWMCHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673632 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

CAS RN |

1198097-92-5 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)